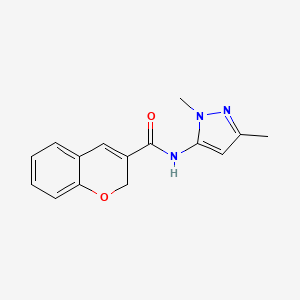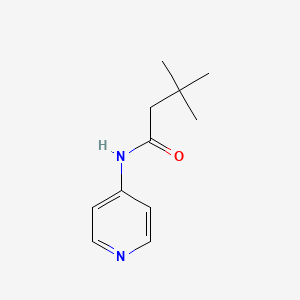
3,3-dimethyl-N-(pyridin-4-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-dimethyl-N-(pyridin-4-yl)butanamide is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as DMXB-A, and it belongs to the class of nicotinic acetylcholine receptor agonists. In
Mécanisme D'action
DMXB-A selectively activates α7 nicotinic acetylcholine receptors, which are expressed in various regions of the brain and peripheral tissues. Activation of these receptors leads to the influx of calcium ions into the cell, resulting in the release of neurotransmitters such as dopamine, glutamate, and acetylcholine. This mechanism of action is believed to underlie the cognitive-enhancing and neuroprotective effects of DMXB-A.
Biochemical and Physiological Effects:
DMXB-A has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Additionally, DMXB-A has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DMXB-A is its selectivity for α7 nicotinic acetylcholine receptors, which allows for the investigation of the specific role of these receptors in various physiological processes. Additionally, DMXB-A has a favorable pharmacokinetic profile, with a half-life of approximately 2 hours in rats. However, one limitation of DMXB-A is its relatively low potency, which requires high doses to achieve significant effects.
Orientations Futures
There are several future directions for the research on DMXB-A. One area of interest is the investigation of its potential therapeutic effects in human diseases such as Alzheimer's disease and schizophrenia. Additionally, there is a need for further research on the mechanism of action of DMXB-A and its effects on various physiological processes. Finally, the development of more potent and selective α7 nicotinic acetylcholine receptor agonists could lead to the discovery of novel therapeutic agents for various neurological and psychiatric disorders.
Méthodes De Synthèse
The synthesis of DMXB-A involves the reaction of 3,3-dimethylbutyric acid with pyridine-4-carboxylic acid, followed by the coupling of the resulting acid with 2-aminobutane. The final product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
DMXB-A has been widely used in scientific research due to its ability to selectively activate nicotinic acetylcholine receptors. These receptors are known to play a critical role in various physiological processes, including learning, memory, and attention. DMXB-A has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. Additionally, it has been used to investigate the role of nicotinic acetylcholine receptors in pain modulation, inflammation, and neuroprotection.
Propriétés
IUPAC Name |
3,3-dimethyl-N-pyridin-4-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-11(2,3)8-10(14)13-9-4-6-12-7-5-9/h4-7H,8H2,1-3H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSIERAKGGMEJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=CC=NC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-dimethyl-N-(pyridin-4-yl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B7517327.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-2-carboxamide](/img/structure/B7517332.png)
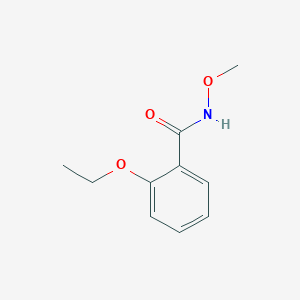
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclopropanecarboxamide](/img/structure/B7517343.png)
![3-fluoro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B7517349.png)
![N-tert-butyl-2-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]acetamide](/img/structure/B7517355.png)
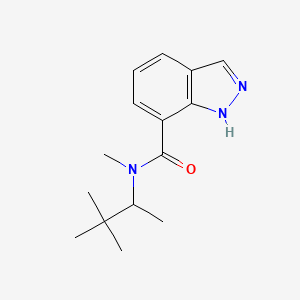
![(5-cyclopropyl-1,2-oxazol-3-yl)-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7517368.png)
![N,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B7517392.png)
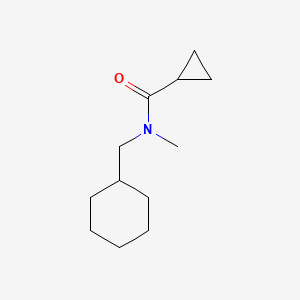

![3-[4-(2-Methyl-2-phenylpropanoyl)piperazin-1-yl]oxolan-2-one](/img/structure/B7517414.png)
